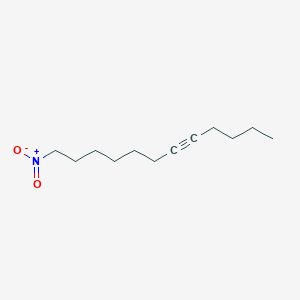![molecular formula C21H22O B12542288 [1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- CAS No. 659734-67-5](/img/structure/B12542288.png)
[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-: is an organic compound that features a biphenyl core with a hydroxyl group at the 2-position and a tetramethylcyclopentadienyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a directed ortho-metalation followed by oxidation.
Attachment of the Tetramethylcyclopentadienyl Group: The tetramethylcyclopentadienyl group can be attached through a Friedel-Crafts alkylation reaction using a tetramethylcyclopentadienyl halide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a biphenyl derivative.
Substitution: The tetramethylcyclopentadienyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a biphenyl derivative without the hydroxyl group.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmaceutical applications, including as a scaffold for drug design.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Industry:
Electronics: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
作用机制
The mechanism by which [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- exerts its effects depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, altering the electronic properties of the metal and facilitating various catalytic transformations. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Biphenyl: Lacks the hydroxyl and tetramethylcyclopentadienyl groups, making it less functionalized.
Phenol: Contains a hydroxyl group but lacks the biphenyl core and tetramethylcyclopentadienyl group.
Cyclopentadienyl Complexes: Similar in having a cyclopentadienyl group but differ in the substitution pattern and additional functional groups.
Uniqueness:
Structural Complexity: The combination of a biphenyl core, hydroxyl group, and tetramethylcyclopentadienyl group provides a unique structural framework.
Functional Versatility: The presence of multiple functional groups allows for diverse chemical reactivity and applications in various fields.
This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
659734-67-5 |
|---|---|
分子式 |
C21H22O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-phenyl-6-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)phenol |
InChI |
InChI=1S/C21H22O/c1-13-14(2)16(4)20(15(13)3)19-12-8-11-18(21(19)22)17-9-6-5-7-10-17/h5-12,15,22H,1-4H3 |
InChI 键 |
NGPWQBJRAVRYKW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C(C(=C1C2=CC=CC(=C2O)C3=CC=CC=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


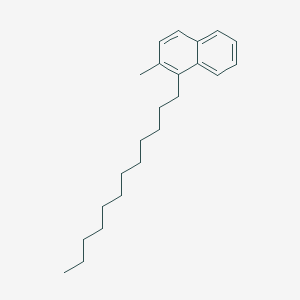
![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)
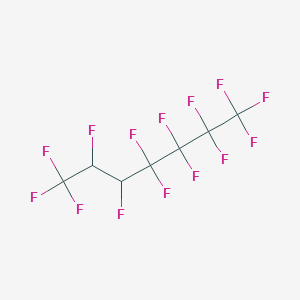

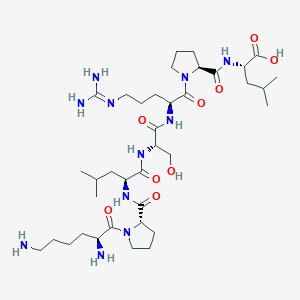
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
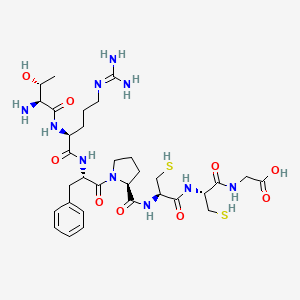
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
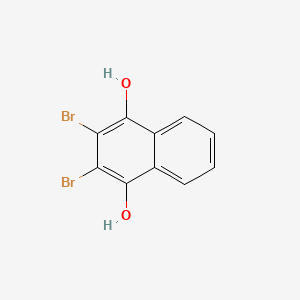
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
